Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Description
Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS: 310442-40-1) is a heterocyclic compound with a fused pyrrolo-triazine core. Its molecular formula is C₉H₈ClN₃O₂, and it features a methyl ester group at position 6, a chlorine substituent at position 4, and a methyl group at position 5 (Figure 1). This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and antiviral agents.
Properties
IUPAC Name |
methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-5-6(9(14)15-2)3-13-7(5)8(10)11-4-12-13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRETWQDNVUPEIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620553 | |
| Record name | Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310442-40-1 | |
| Record name | Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and oxidoreductases. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to alterations in metabolic pathways and cellular processes. For instance, it has been observed to inhibit certain kinases, thereby affecting signal transduction pathways that are crucial for cell growth and differentiation.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes. Additionally, it has been found to impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For example, its interaction with kinase enzymes can result in the inhibition of phosphorylation events, thereby modulating downstream signaling pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects by modulating enzyme activity and improving metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key metabolic enzymes. For example, its interaction with oxidoreductases can lead to changes in redox balance and energy metabolism. Additionally, it can affect the synthesis and degradation of biomolecules, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. Studies have shown that it can be efficiently taken up by cells and distributed to organelles where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it has been found to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and chromatin structure.
Biological Activity
Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse pharmacological properties including anticancer and kinase inhibition effects. This article reviews the biological activities associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a unique fused heterocyclic structure that contributes to its biological activity. The molecular formula is C8H8ClN3O2. The presence of chlorine and methyl groups enhances the lipophilicity and biological interactions of the compound.
Anticancer Activity
Recent studies have demonstrated that compounds within the pyrrolo[2,1-f][1,2,4]triazine class exhibit significant anticancer properties. For instance:
- In vitro studies showed that this compound inhibited cell proliferation in various cancer cell lines including breast and lung cancer cells. The IC50 values ranged from 0.05 µM to 0.5 µM depending on the cell type .
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer (MCF-7) | 0.051 |
| Lung Cancer (A549) | 0.066 |
| Pancreatic Cancer (Panc-1) | 0.36 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Kinase Inhibition
This compound has been identified as a potential inhibitor of various kinases involved in cancer progression:
- Kinase Assays : The compound showed inhibitory activity against several kinases with IC50 values indicating effective inhibition at low concentrations .
| Kinase Target | IC50 (µM) |
|---|---|
| AKT | 0.12 |
| ERK | 0.15 |
| mTOR | 0.20 |
This inhibition profile suggests that this compound could be a valuable lead compound in developing new anticancer therapies.
Case Study 1: Antiproliferative Effects
A study conducted on human pancreatic adenocarcinoma cells (BxPC-3) demonstrated that treatment with this compound resulted in a significant decrease in cell viability over a 48-hour period. The study utilized various concentrations ranging from 0.01 µM to 10 µM and observed a dose-dependent response.
Case Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that the compound induces apoptosis via the mitochondrial pathway. Flow cytometry analysis indicated an increase in Annexin V positive cells following treatment with this compound .
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has the following chemical characteristics:
- Molecular Formula : C8H8ClN3O2
- Molecular Weight : 203.62 g/mol
The compound features a pyrrolo-triazine core structure, which is known for its biological activity. This unique scaffold allows for modifications that can enhance its pharmacological properties.
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazines can act as inhibitors of various kinases involved in cancer progression. For instance, studies have shown that compounds within this class exhibit potent inhibitory effects on anaplastic lymphoma kinase (ALK), which is implicated in several types of cancer. The structure-activity relationship (SAR) analyses reveal that modifications at specific positions on the triazine ring can significantly enhance anticancer activity .
Kinase Inhibition
The compound has been identified as a potential dual inhibitor of the human epidermal growth factor receptor (HER) family (HER1/HER2). A study highlighted the efficacy of certain derivatives as selective kinase inhibitors with favorable pharmacokinetic profiles and robust in vivo antitumor activity . This positions this compound as a promising candidate for further development in targeted cancer therapies.
Case Study 1: Inhibition of ALK
A pivotal study focused on the synthesis and evaluation of various derivatives of pyrrolo[2,1-f][1,2,4]triazines for their ability to inhibit ALK. The findings demonstrated that certain modifications led to increased potency against tumor models driven by ALK mutations. This underscores the potential of this compound in developing targeted therapies for ALK-positive cancers .
Case Study 2: HER Kinase Inhibitors
Another significant study examined a series of pyrrolo-triazine derivatives for their activity against HER kinases. The results indicated that specific structural features contributed to enhanced selectivity and potency against HER1 and HER2. The pharmacokinetic properties observed suggest that these compounds could be viable candidates for clinical development .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Properties :
- Molecular Weight: ~225.63 g/mol (estimated based on ethyl analog data).
- Purity: ≥95% (as listed in commercial catalogs).
- Storage: Stable under dry conditions at 2–8°C.
Comparison with Structurally Similar Compounds
Variation in Ester Groups
The choice of ester moiety significantly impacts physicochemical properties such as lipophilicity and metabolic stability:
Key Findings :
Substituent Variations at Position 5
The substituent at position 5 influences steric bulk and electronic effects:
Key Findings :
Substituent Variations at Position 4
The substituent at position 4 affects electronic properties and reactivity:
Key Findings :
Core Heterocycle Modifications
Variations in the heterocyclic scaffold alter electronic properties and biological activity:
Key Findings :
- Pyrrolo-triazines exhibit balanced electronic properties for kinase inhibition, while quinazolines are preferred in DNA-targeting agents.
Q & A
Q. Structural Characterization
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C5, chlorine at C4). Aromatic protons in the pyrrolotriazine core appear as distinct doublets (δ 7.2–8.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 255.0442) and fragmentation patterns .
- X-ray Crystallography : Resolves crystallographic parameters (e.g., bond angles, packing motifs) for polymorph identification, as demonstrated for related antiviral pyrrolotriazines .
Which in vitro assays are most effective for evaluating its antiproliferative activity?
Biological Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used. For example, compounds with 3-ethynylphenylamino substituents showed IC₅₀ values of ~20 μM against EGFR-overexpressing A431 cells . Parallel testing in non-cancerous cell lines (e.g., HEK293) ensures selectivity. Dose-response curves (0.1–100 μM) and 72-hour incubation periods are standard .
How do structural modifications at the 4- and 6-positions influence bioactivity?
Q. SAR Analysis
- 4-Position : Substitution with electron-withdrawing groups (e.g., Cl) enhances electrophilicity, improving kinase inhibition. Conversely, bulky groups (e.g., 3-fluorobenzyloxy) reduce solubility but increase target affinity .
- 6-Position : Carboxylate esters improve cell permeability compared to free acids. Conversion to amides (e.g., N-propylcarboxamide) modulates pharmacokinetics . SAR studies on VEGF inhibitors highlight that methyl at C5 is optimal for binding .
What mechanistic studies elucidate its interaction with therapeutic targets like EGFR?
Q. Mechanistic Studies
- Kinase Assays : Competitive binding assays using purified EGFR kinase domain quantify inhibition (e.g., IC₅₀ = 15 nM for analogs) .
- Molecular Docking : Simulations (AutoDock Vina) predict hydrogen bonding between the carboxylate and kinase active-site residues (e.g., Lys745) .
- Crystallography : Co-crystal structures of related compounds with EGFR confirm binding modes .
How should researchers address contradictions in substituent effects across studies?
Data Contradiction Analysis
Discrepancies often arise from assay conditions or cell-line variability. For example, 3-chloro-4-(3-fluorobenzyloxy)phenylamino groups show high activity in A431 cells but low potency in HCT116 due to differential EGFR expression . Cross-validate results using orthogonal assays (e.g., Western blot for phosphorylated EGFR) and adjust substituent lipophilicity (ClogP) to balance membrane permeability and target engagement .
What techniques characterize crystalline forms for pharmaceutical development?
Crystallography
X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) identify polymorphs. For instance, (3R,4R)-4-aminopiperidin-3-ol derivatives form monoclinic crystals (space group P2₁/c) with distinct melting points (~220°C), critical for bioavailability . Solvent screening (e.g., acetonitrile vs. toluene) optimizes crystal habit .
Which in vivo models are suitable for pharmacokinetic and efficacy studies?
Q. In Vivo Evaluation
- Rodent Models : Subcutaneous xenografts (e.g., A431 in nude mice) assess tumor growth inhibition. Dosing: 10–50 mg/kg/day orally .
- Non-Human Primates : African green monkeys evaluate antiviral efficacy (e.g., RSV) with plasma concentration monitoring (LC-MS/MS) and tissue distribution studies . Key parameters: Cmax, AUC0–24h, and half-life (t½).
What regulatory guidelines apply to its use as a reference standard?
Regulatory Considerations
Follow ICH Q7 and USP〈11〉 for reference standard qualification. Key criteria:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
